molecular formula C15H21N3 B1300334 Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine CAS No. 342385-30-2

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

Cat. No.: B1300334
CAS No.: 342385-30-2
M. Wt: 243.35 g/mol
InChI Key: UQKKSTITHUVMOF-UHFFFAOYSA-N
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Description

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine typically involves the reaction of cyclohexylamine with 1-methyl-1H-benzoimidazole-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzimidazole derivatives with diverse functional groups.

Scientific Research Applications

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antifungal and antibacterial agent due to its benzimidazole core.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets. The benzimidazole core is known to bind to tubulin proteins, disrupting microtubule assembly and inhibiting cell division. This mechanism is particularly relevant in its anticancer activity, where it prevents the proliferation of cancer cells. Additionally, the compound may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine can be compared with other benzimidazole derivatives such as:

    Carbendazim: A widely used fungicide with a similar mechanism of action involving tubulin binding.

    Albendazole: An antiparasitic agent that also targets tubulin proteins.

    Thiabendazole: Another antifungal and antiparasitic compound with a benzimidazole core.

Uniqueness

The uniqueness of this compound lies in its cyclohexyl group, which may confer different physicochemical properties and biological activities compared to other benzimidazole derivatives. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-18-14-10-6-5-9-13(14)17-15(18)11-16-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKKSTITHUVMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355352
Record name Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342385-30-2
Record name N-Cyclohexyl-1-methyl-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342385-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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